molecular formula C13H18N4O2 B13779399 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole CAS No. 960-77-0

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole

Katalognummer: B13779399
CAS-Nummer: 960-77-0
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: GRVQXOCIONMKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This benzimidazole derivative features a dimethylamino-propyl side chain at position 1, a methyl group at position 2, and a hydroxy(oxido)amino moiety at position 7. The dimethylamino group enhances water solubility and may facilitate interactions with acidic residues in biological targets, while the hydroxy(oxido)amino group could act as a redox-active pharmacophore or nitric oxide donor. This compound is hypothesized to target kinases or DNA repair pathways, though its exact mechanism remains under investigation .

Eigenschaften

CAS-Nummer

960-77-0

Molekularformel

C13H18N4O2

Molekulargewicht

262.31 g/mol

IUPAC-Name

N,N-dimethyl-3-(2-methyl-7-nitrobenzimidazol-1-yl)propan-1-amine

InChI

InChI=1S/C13H18N4O2/c1-10-14-11-6-4-7-12(17(18)19)13(11)16(10)9-5-8-15(2)3/h4,6-7H,5,8-9H2,1-3H3

InChI-Schlüssel

GRVQXOCIONMKSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1CCCN(C)C)C(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy for Benzimidazole Derivatives

Benzimidazole derivatives are generally synthesized via the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes, followed by functionalization steps to introduce substituents at various positions on the benzimidazole ring. The benzimidazole nucleus is stable and serves as a versatile scaffold for further chemical modifications.

  • Initial Cyclization: The benzimidazole core is formed by condensation of o-phenylenediamine with formic acid or equivalent reagents such as orthoesters.
  • Substitution at Position 2: Introduction of the 2-methyl group is typically achieved by starting from appropriately substituted precursors or by methylation reactions.
  • Side Chain Introduction at Position 1: Alkylation, such as with 3-(dimethylamino)propyl halides, is employed to introduce the dimethylamino propyl substituent at the N-1 position.
  • Functionalization at Position 7: The hydroxy(oxido)amino group at position 7 is introduced via oxidation and amination reactions, often requiring selective functional group transformations.

Specific Preparation Methods Relevant to the Target Compound

Condensation and Cyclization to Form the Benzimidazole Core

  • The benzimidazole core with a 2-methyl substituent can be synthesized by condensing 2-methyl-o-phenylenediamine with an appropriate aldehyde or acid derivative under acidic or dehydrating conditions.
  • Cyclization can be promoted by heating or using dehydrating agents such as phosphorus pentoxide or polyphosphoric acid to yield the benzimidazole ring system.

Introduction of the 1-(3-(dimethylamino)propyl) Side Chain

  • Alkylation of the benzimidazole nitrogen at position 1 is typically achieved by reacting the benzimidazole core with 3-(dimethylamino)propyl halides (e.g., bromide or chloride) under basic conditions.
  • Suitable bases include potassium carbonate or sodium hydride in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction temperature is controlled to optimize yield and minimize side reactions, often maintained between 0 °C and 50 °C.

Functionalization at Position 7: Hydroxy(oxido)amino Group Introduction

  • The hydroxy(oxido)amino substituent at position 7 is less common and requires selective oxidation and amination steps.
  • One approach involves the nitration of the benzimidazole ring at position 7, followed by reduction to an amino group and subsequent oxidation to the hydroxy(oxido)amino functionality.
  • Alternatively, direct hydroxylamine substitution or oxime formation followed by oxidation can yield the hydroxy(oxido)amino group.
  • These transformations often require mild oxidants and controlled reaction conditions to preserve the integrity of the benzimidazole ring.

Representative Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of 2-methyl-o-phenylenediamine with aldehyde/acid Acidic medium (e.g., polyphosphoric acid), heating 80–120 °C 70–85 Forms 2-methylbenzimidazole core
2 N-alkylation at N-1 3-(dimethylamino)propyl chloride, K2CO3, DMF, 25–50 °C 60–80 Introduces 3-(dimethylamino)propyl side chain
3 Nitration at position 7 HNO3/H2SO4 mixture, 0–5 °C 50–65 Selective nitration at position 7
4 Reduction of nitro to amino SnCl2/HCl or catalytic hydrogenation 80–90 Converts nitro group to amino group
5 Oxidation to hydroxy(oxido)amino Mild oxidants such as peracids or hydroxylamine derivatives 40–60 Yields hydroxy(oxido)amino substituent at position 7

Advanced Synthetic Techniques and Optimization

  • Use of 1,3,5-Triazine Activators: In the synthesis of related benzimidazole derivatives, coupling and cyclization steps have been enhanced by using 1,3,5-triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) activated by tertiary amines such as N-methylmorpholine. This method provides moderate temperatures, improved yields, and cleaner reactions.
  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are preferred for alkylation and oxidation steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Temperature Control: Most steps are conducted under mild to moderate temperatures (0–80 °C) to prevent decomposition of sensitive functional groups, especially during oxidation to hydroxy(oxido)amino groups.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions/Materials Impact on Synthesis
Starting materials 2-methyl-o-phenylenediamine, 3-(dimethylamino)propyl halide High purity essential for selectivity
Cyclization agent Polyphosphoric acid, phosphorus pentoxide Efficient ring closure
Alkylation base Potassium carbonate, sodium hydride Promotes N-alkylation without side reactions
Oxidation reagent Peracids, hydroxylamine derivatives Selective oxidation to hydroxy(oxido)amino
Solvent DMF, DMSO, methanol Solubility and reaction rate enhancement
Temperature range 0–80 °C Controls reaction rate and byproduct formation

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-(3-(7-((1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)amino)-1-methyl-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide (SIJ1744)

Structural Differences :

  • Core: SIJ1744 contains a fused pyrimido[4,5-d]pyrimidinone core, unlike the simpler benzimidazole in the target compound.
  • Substituents: The dimethylamino-propyl group is attached to a pyrazole in SIJ1744, whereas it is directly linked to the benzimidazole in the target compound.
  • Pharmacophore : SIJ1744 includes a trifluoromethyl benzamide group, which enhances metabolic stability and target affinity.

Functional Implications :

  • The fused pyrimido-pyrimidinone core may confer selectivity for BRAF mutants (Class I/II/III), as suggested in melanoma studies .

N-(3-Chloro-4-fluorophenyl)-4,5-difluoro-2-((3-(pyrrolidin-1-yl)propyl)amino)-1H-benzo[d]imidazole-7-carboxamide

Structural Differences :

  • Position 7: A carboxamide replaces the hydroxy(oxido)amino group, favoring hydrogen-bond interactions with kinases.
  • Position 2: A pyrrolidinyl-propylamino group (cyclic amine) substitutes the dimethylamino-propyl chain, altering basicity and binding kinetics.
  • Halogenation : Chloro and fluoro groups at positions 3 and 4/5 enhance steric and electronic interactions with hydrophobic enzyme pockets.

Functional Implications :

  • The pyrrolidine ring may reduce solubility compared to the dimethylamino group but improve binding to rigid enzyme conformations.
  • Halogenation likely improves resistance to metabolic degradation, as seen in kinase inhibitors like imatinib derivatives .

Data Table: Key Structural and Functional Comparisons

Property Target Compound SIJ1744 Patent Example (Carboxamide Derivative)
Core Structure Benzimidazole Pyrimido[4,5-d]pyrimidinone Benzo[d]imidazole
Position 7 Substituent Hydroxy(oxido)amino (potential NO donor) Trifluoromethyl benzamide (metabolic stability) Carboxamide (H-bond donor/acceptor)
Position 1 Substituent 3-(Dimethylamino)propyl (solubility enhancer) 1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl (extended conjugation) 3-(Pyrrolidin-1-yl)propyl (rigid cyclic amine)
Halogenation None None 3-Chloro-4-fluoro, 4,5-difluoro (lipophilicity and target affinity)
Therapeutic Target Hypothesized: Kinases, DNA repair enzymes Confirmed: BRAF mutants in melanoma Likely: Kinases (e.g., EGFR, VEGFR)
Synthetic Complexity Moderate (standard benzimidazole functionalization) High (multi-step fusion and coupling) Moderate (halogenation and amide coupling)

Research Findings and Implications

  • Target Compound: The hydroxy(oxido)amino group may confer dual functionality as a redox modulator and nitric oxide donor, useful in cardiovascular or inflammatory diseases. However, its simpler structure may limit potency compared to fused-ring analogs like SIJ1744 .
  • SIJ1744: Demonstrated efficacy against BRAF-mutant melanoma in preclinical models, with IC50 values <100 nM for Class II/III mutants. The trifluoromethyl group contributes to prolonged half-life in vivo .
  • Carboxamide Derivative : Halogenation and pyrrolidine groups align with trends in kinase inhibitor design, where fluorine atoms improve bioavailability and target occupancy .

Biologische Aktivität

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is a compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and data sources.

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 960-77-0

The structural formula indicates the presence of a benzimidazole core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole. For instance, a study evaluated various benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture assays. The results indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values ranging from 0.85 to 6.75 μM across different cell lines .

Table 1: Antitumor Activity Summary

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.052D
Compound DA5496.75 ± 0.193D

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have been studied for their antimicrobial capabilities. Research has shown that certain benzimidazole derivatives demonstrate activity against various pathogens by intercalating into DNA or binding to its minor groove .

Table 2: Antimicrobial Activity Overview

CompoundPathogen TypeActivity Detected
Compound EBacterialYes
Compound FFungalYes

The mechanism through which these compounds exert their biological effects primarily involves DNA interaction. Studies indicate that the presence of specific functional groups enhances binding affinity to DNA, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Case Study on Lung Cancer Cell Lines :
    • In vitro studies demonstrated that the compound significantly inhibited cell growth in lung cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
    • Notably, lower toxicity was observed in normal fibroblast cells compared to cancerous cells, suggesting a degree of selectivity that is desirable in therapeutic agents.
  • Antimicrobial Efficacy :
    • Certain derivatives were tested against a panel of bacterial strains, showing effective inhibition at low concentrations.
    • The binding studies confirmed that these compounds could disrupt bacterial DNA replication processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.